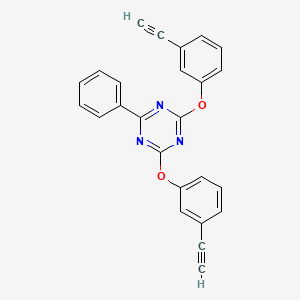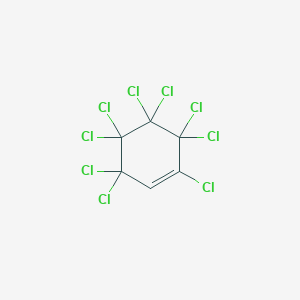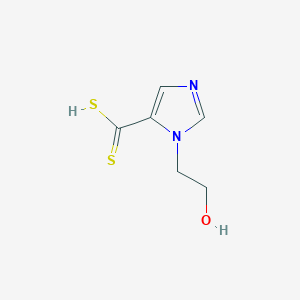
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a hydroxyethyl group and a carbodithioic acid moiety, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the hydroxyethyl and carbodithioic acid groups. One common method involves the reaction of 1-methylimidazole with 2-chloroethanol to form 1-(2-hydroxyethyl)-3-methylimidazolium chloride, followed by further reactions to introduce the carbodithioic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as quaternization, nitration, and metathesis reactions, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed:
- Oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbodithioic acid group can produce thiol derivatives.
- Substitution reactions can lead to a variety of substituted imidazole compounds .
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
- 1,3-Bis(2-hydroxyethyl)imidazolium chloride
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness: 1-(2-Hydroxyethyl)-1H-imidazole-5-carbodithioic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and carbodithioic acid moieties provide versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
90173-92-5 |
|---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)imidazole-4-carbodithioic acid |
InChI |
InChI=1S/C6H8N2OS2/c9-2-1-8-4-7-3-5(8)6(10)11/h3-4,9H,1-2H2,(H,10,11) |
InChI Key |
RVPFGOWEPLNTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)CCO)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
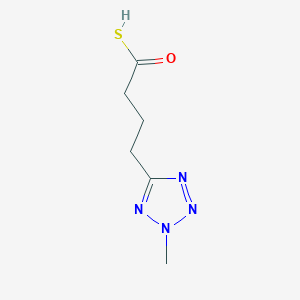

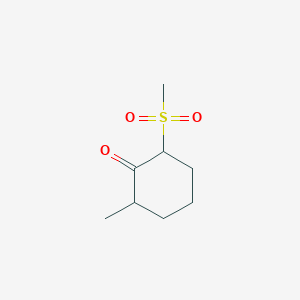

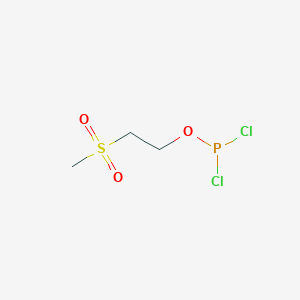
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
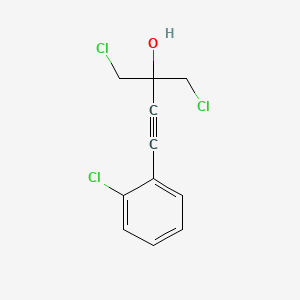
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
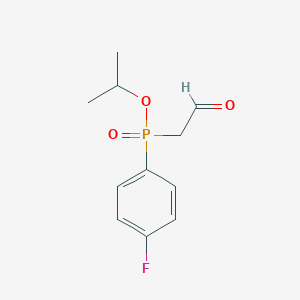
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
